molecular formula C13H16N2 B14153256 2,4,7,8-tetramethyl-3H-1,5-benzodiazepine CAS No. 65132-13-0

2,4,7,8-tetramethyl-3H-1,5-benzodiazepine

Cat. No.: B14153256
CAS No.: 65132-13-0
M. Wt: 200.28 g/mol
InChI Key: PZPBUFKMWJINRJ-UHFFFAOYSA-N
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Description

2,4,7,8-Tetramethyl-3H-1,5-benzodiazepine is a nitrogen-containing heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are well-known for their pharmacological activities, including anti-inflammatory, antipyretic, anticonvulsant, antianxiety, and antipsychotic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7,8-tetramethyl-3H-1,5-benzodiazepine typically involves the condensation-cyclization reaction of aromatic o-diamines with ketones. One effective method utilizes bismuth chloride (BiCl3) as a catalyst, which facilitates the reaction under mild conditions and yields the desired benzodiazepine in good to excellent yields . The reaction can be carried out using acetone as a solvent, which has been shown to produce high yields of the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale. The use of environmentally friendly catalysts and solvents is also a key consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions

2,4,7,8-Tetramethyl-3H-1,5-benzodiazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted benzodiazepines with different functional groups.

Mechanism of Action

The mechanism of action of 2,4,7,8-tetramethyl-3H-1,5-benzodiazepine involves its interaction with specific molecular targets and pathways. Benzodiazepines generally exert their effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS). This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects . The tetramethyl substitution pattern may influence the compound’s binding affinity and selectivity for different receptor subtypes, thereby modulating its pharmacological profile.

Comparison with Similar Compounds

2,4,7,8-Tetramethyl-3H-1,5-benzodiazepine can be compared with other benzodiazepines to highlight its uniqueness:

The unique tetramethyl substitution of this compound distinguishes it from these similar compounds, potentially offering different pharmacological and chemical properties.

Properties

CAS No.

65132-13-0

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

2,4,7,8-tetramethyl-3H-1,5-benzodiazepine

InChI

InChI=1S/C13H16N2/c1-8-5-12-13(6-9(8)2)15-11(4)7-10(3)14-12/h5-6H,7H2,1-4H3

InChI Key

PZPBUFKMWJINRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C(=C2)C)C)N=C(C1)C

Origin of Product

United States

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